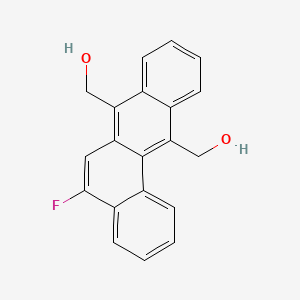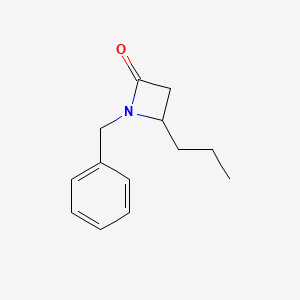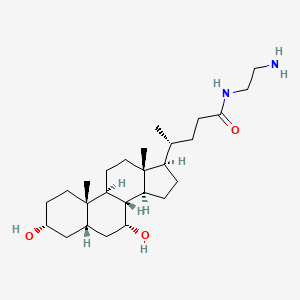phosphane CAS No. 78312-99-9](/img/structure/B14445631.png)
[Bis(trimethylsilyl)methyl](dimethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylphosphane is an organophosphorus compound characterized by the presence of trimethylsilyl groups and a phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylphosphane follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines.
Applications De Recherche Scientifique
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl)methylphosphane involves its interaction with molecular targets such as transition metals and biomolecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylphosphine
- Dimethylphosphine
- Triethylphosphine
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties make it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
78312-99-9 |
|---|---|
Formule moléculaire |
C9H25PSi2 |
Poids moléculaire |
220.44 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H25PSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h9H,1-8H3 |
Clé InChI |
RITNPRKCLDCWSF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)P(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)





![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)




![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

